molecular formula C13H12N2O3S B6036400 N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine

Cat. No.: B6036400
M. Wt: 276.31 g/mol
InChI Key: SDKGDHBPHUKKIA-UHFFFAOYSA-N
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Description

N-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]glycine is a synthetic organic compound composed of a 2-phenylthiazole core linked to the amino acid glycine via an acetamide spacer. This structure combines a privileged heterocyclic scaffold with a biologically relevant amino acid, making it a compound of significant interest in various research fields, particularly in medicinal chemistry and bioorganic studies. The 1,3-thiazole ring is a well-known heterocycle frequently encountered in medicinal chemistry due to its presence in a wide range of bioactive molecules and FDA-approved drugs . Thiazole derivatives have been extensively studied and reported to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The conjugation of this heterocyclic system with glycine, the simplest proteinogenic amino acid, is a strategic approach for designing novel molecular probes and potential pharmacologically active compounds. This hybrid structure may be investigated for its interaction with various biological targets, such as enzymes or receptors, that recognize amino acid motifs. In a research setting, this compound serves as a valuable building block for the synthesis of more complex molecules or as a standard in analytical studies. Researchers can utilize it to explore structure-activity relationships (SAR), particularly how the 2-phenylthiazole moiety influences the biological activity of glycine-containing compounds. Its applications extend to the field of chemical biology for the development of enzyme inhibitors or the study of metabolic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11(14-7-12(17)18)6-10-8-19-13(15-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKGDHBPHUKKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Phenyl 1,3 Thiazol 4 Yl Acetyl Glycine

Derivatization Strategies and Analog Synthesis for Structure-Activity Exploration

The exploration of the chemical space around N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine is crucial for optimizing its biological activity. This is achieved through systematic modifications of its core components: the phenyl ring, the thiazole (B1198619) nucleus, and the glycine (B1666218) acetyl linker.

Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is a frequently employed strategy. These modifications can influence the molecule's lipophilicity, metabolic stability, and binding interactions. For instance, the presence of electron-withdrawing groups like halogens on the phenyl ring has been shown to impact the biological activity of thiazole derivatives. mdpi.com

Alkyl and alkoxy substitutions are another avenue for derivatization. The introduction of methyl, ethyl, or larger alkyl groups can probe steric tolerance in receptor binding pockets. Methoxy (B1213986) or ethoxy groups can alter both steric and electronic properties, potentially introducing new hydrogen bonding opportunities. nih.gov Structure-activity relationship (SAR) studies on similar thiazole-containing compounds have indicated that the nature and position of these substituents can significantly modulate biological effects. mdpi.comnih.gov

Table 1: Examples of Phenyl Ring Modifications and Their Rationale

ModificationSubstituent ExamplesRationale for Synthesis
Halogenation-F, -Cl, -Br, -ITo modulate electronic properties and lipophilicity.
Alkylation-CH₃, -C₂H₅To explore steric effects and hydrophobic interactions.
Alkoxylation-OCH₃, -OC₂H₅To alter electronic properties, lipophilicity, and potential for hydrogen bonding.

Detailed research findings have shown that for some thiazole derivatives, a methoxy group in the 4-position of the phenyl ring can lead to a significant increase in binding affinity for specific biological targets. nih.gov

The thiazole ring is a central pharmacophore, and its modification can lead to significant changes in the compound's properties. neliti.com Variations can be introduced at different positions of the thiazole nucleus, although this is often more synthetically challenging than modifying the peripheral phenyl ring.

The N-acetylglycine moiety provides a flexible linker and a terminal carboxylic acid group, both of which are amenable to a wide range of chemical modifications. google.com

Linker Modification: The length and rigidity of the acetyl linker can be altered. This can be achieved by synthesizing analogs with different amino acids in place of glycine, such as alanine or phenylalanine, to introduce chirality and steric bulk. Alternatively, the acetyl group can be replaced with longer acyl chains.

Terminal Group Modification: The terminal carboxylic acid is a key functional group that can be converted into a variety of other functionalities to explore different interactions with biological targets. Common modifications include:

Esterification: Conversion to methyl, ethyl, or other esters to increase lipophilicity and potentially act as prodrugs.

Amidation: Reaction with a diverse range of amines to form amides, introducing new substituents and potential hydrogen bonding partners.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups like tetrazoles.

Table 2: Examples of Glycine Acetyl Linker and Terminal Group Modifications

Modification TypeSpecific ModificationRationale
Linker ModificationReplacement of glycine with other amino acids (e.g., alanine)To introduce chirality and steric bulk.
Terminal Group ModificationEsterification (e.g., methyl ester)To increase lipophilicity and create prodrugs.
Terminal Group ModificationAmidation (e.g., with benzylamine)To introduce new substituents and hydrogen bonding capabilities.

The synthesis of these derivatives often involves standard peptide coupling techniques or other well-established functional group transformations.

Mechanistic Studies of Key Synthetic Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of the core structure of this compound is essential for optimizing reaction conditions and for the rational design of new synthetic routes.

The formation of the 2-phenyl-1,3-thiazole ring is a critical step in the synthesis of the parent compound. The most common method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. nih.govsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net

The generally accepted mechanism for the Hantzsch synthesis proceeds through the following steps:

Nucleophilic attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone.

Cyclization: An intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom of the thioamide onto the carbonyl carbon.

Dehydration: The resulting thiazoline intermediate undergoes dehydration to form the aromatic thiazole ring. researchgate.net

The reaction conditions, such as the solvent and the presence of a base or acid, can influence the reaction rate and the formation of byproducts. rsc.org Mechanistic studies often employ techniques such as kinetic analysis and the isolation and characterization of intermediates to elucidate the precise reaction pathway.

While this compound itself is not chiral, the synthesis of chiral analogs, for instance by replacing glycine with a chiral amino acid, would require stereochemical control.

If a chiral α-haloketone is used in a Hantzsch-type synthesis, the stereochemical outcome of the reaction can be influenced by the reaction conditions. nih.gov Studies have shown that the distribution of stereochemical products can be correlated with the electronic properties of substituents, suggesting that the stability of intermediates plays a key role in determining the stereochemistry of the final product. nih.gov The rate of epimerization during thiazole formation can be controlled by factors that stabilize a cationic transition state intermediate during the dehydration of the thiazoline ring system. nih.gov

For the synthesis of chiral analogs through modification of the glycine moiety, the use of enantiomerically pure amino acids and coupling reagents that minimize racemization is crucial.

Structure Activity Relationship Sar Studies of N 2 Phenyl 1,3 Thiazol 4 Yl Acetyl Glycine and Its Analogues

Fundamental Principles of SAR Applied to Heterocyclic Compounds

Ring Modification: Altering the type, number, or position of heteroatoms (like nitrogen, sulfur, or oxygen) within the ring can significantly impact the molecule's electronics, conformation, and hydrogen bonding capacity.

Substituent Effects: Adding, removing, or modifying substituents at various positions on the ring can alter the compound's size, shape, lipophilicity, and electronic distribution. These changes directly affect how the molecule binds to its target receptor. researchgate.netnih.gov

Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties (a bioisostere) can help to fine-tune activity, improve selectivity, or enhance pharmacokinetic properties.

Conformational Analysis: The three-dimensional shape of a molecule is critical for its interaction with a biological target. SAR studies often involve analyzing how structural changes affect the preferred conformation of the molecule.

Identification of Pharmacophoric Features within the N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine Scaffold

The this compound scaffold can be dissected into three primary pharmacophoric components: the phenyl substituent, the central thiazole (B1198619) ring system, and the acetylglycine moiety. Each of these plays a distinct role in the molecule's interaction with its biological target.

The phenyl group at the 2-position of the thiazole ring is a critical component for molecular recognition, likely participating in hydrophobic or π-π stacking interactions within a receptor's binding pocket. Studies on related phenylthiazole derivatives have consistently shown that the nature and position of substituents on this phenyl ring are vital for biological activity. nih.gov

For instance, the introduction of halogen atoms (e.g., fluorine, chlorine) or small alkyl groups at the para-position of the phenyl ring has been shown to modulate the activity of various thiazole-based compounds. nih.gov These modifications can influence the electronic properties of the ring and its ability to engage in specific interactions. The unsubstituted phenyl group in the parent compound provides a fundamental hydrophobic anchor, and its orientation relative to the thiazole ring is crucial for fitting into the target's binding site.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. globalresearchonline.netspast.org Its importance stems from its unique combination of properties:

Aromaticity and Electronic Properties: The thiazole ring is an aromatic system with delocalized π-electrons, allowing it to participate in various non-covalent interactions. nih.gov The nitrogen and sulfur heteroatoms act as hydrogen bond acceptors, contributing to the molecule's binding affinity and specificity. nih.gov

Structural Rigidity: As a rigid core, the thiazole ring properly orients the substituents at its 2- and 4-positions (the phenyl group and the acetylglycine moiety, respectively), ensuring an optimal conformation for receptor binding.

Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, which is a desirable property for drug candidates.

The calculated π-electron density of the thiazole ring shows that the C2 position is electronically poor, making it a preferred site for nucleophilic attack, while electrophilic substitutions tend to occur at the C5 position. researchgate.net This inherent reactivity is a key consideration in the design of synthetic analogues.

The N-acetylglycine side chain at the 4-position of the thiazole ring is a crucial element for determining interaction specificity. This moiety provides several key features:

Hydrogen Bonding: The amide linkage (-CONH-) and the terminal carboxylic acid (-COOH) are potent hydrogen bond donors and acceptors. These groups can form specific, directional interactions with amino acid residues in a target protein, significantly contributing to binding affinity.

Ionic Interactions: The terminal carboxylate group can engage in strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) at the binding site.

Conformational Flexibility: While the thiazole and phenyl rings provide a rigid core, the acetylglycine linker offers a degree of conformational flexibility, allowing the terminal carboxyl group to find its optimal binding position within the receptor.

Studies on other compounds have demonstrated that the N-acetylglycine side chain can be critical for antimicrobial activity, with its removal leading to a complete loss of function. researchgate.net The acetyl group itself can also enhance antimicrobial activity in some heterocyclic structures. nih.gov

Positional and Substituent Effects on Biological Activity (In Vitro/In Silico)

In vitro and in silico studies are essential tools for probing the effects of positional and substituent modifications on the biological activity of this compound analogues. als-journal.comnih.govijpsr.com These studies allow for the systematic evaluation of how changes in physicochemical properties, such as lipophilicity and electronic character, translate into changes in potency and selectivity. nih.gov

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. nih.govdoi.org It governs a molecule's ability to cross biological membranes and can influence its binding to target proteins. nih.govnih.gov The electronic effects of substituents, described by parameters like the Hammett constant (σ), determine the electron density distribution across the molecule, affecting its reactivity and ability to form polar interactions.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl ring and can increase the acidity of nearby protons. They generally increase polarity and can influence hydrogen bonding capabilities.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the phenyl ring. They typically increase lipophilicity. nih.gov

Halogens: Halogens (F, Cl, Br) have a dual effect. They are electron-withdrawing through induction but can increase lipophilicity, with the effect increasing with atomic size.

The following table illustrates the predicted effects of various substituents at the para-position of the phenyl ring on lipophilicity and electronic properties, based on general principles observed in related thiazole derivatives.

Substituent (R)Hammett Constant (σp)Effect on Lipophilicity (logP)Predicted Impact on Activity
-H (Hydrogen)0.00BaselineBaseline activity
-F (Fluoro)+0.06Slight IncreasePotential for enhanced binding through specific polar interactions
-Cl (Chloro)+0.23Moderate IncreaseIncreased hydrophobic interactions, potential for halogen bonding
-CH₃ (Methyl)-0.17Moderate IncreaseEnhanced hydrophobic interactions
-OCH₃ (Methoxy)-0.27Slight IncreaseCan act as a hydrogen bond acceptor, alters electronics
-NO₂ (Nitro)+0.78Slight DecreaseStrong electron-withdrawing effect, potential H-bond acceptor

Studies on various thiazole series have shown that a balance is crucial; compounds with medium lipophilicity often exhibit the best biological profiles. nih.gov Both in vitro assays and in silico docking simulations can help rationalize these effects, correlating the physicochemical properties of analogues with their binding affinity and functional activity. als-journal.comnih.gov

Steric Hindrance and Conformational Preferences

Research on related phenylthiazole acids has suggested that minimal steric bulk on the thiazole ring is advantageous for biological activity. A study on a series of phenylthiazole acids as potential agonists of PPARγ indicated that the introduction of a methyl group on the thiazole ring did not enhance the agonistic activity, suggesting that smaller substituents on the heterocyclic ring are preferred for optimal interaction with the target. nih.gov This finding implies that for this compound, maintaining an un-substituted or minimally substituted thiazole ring might be crucial for its biological function.

The orientation of the phenyl group relative to the thiazole ring is another key conformational aspect. The planarity between these two rings can be influenced by the presence of substituents, especially at the ortho positions of the phenyl ring. Such substitutions can introduce steric strain, forcing the phenyl ring to rotate out of the plane of the thiazole ring. This change in dihedral angle can significantly alter the molecule's shape and its binding mode to a biological target.

The flexibility of the acetylglycine side chain also contributes significantly to the molecule's conformational landscape. The rotatable bonds within this side chain allow it to adopt various conformations, which can be critical for positioning key functional groups, such as the carboxylate and the amide bond, for optimal interaction with a target protein.

Table 1: Inferred Impact of Steric Modifications on the Biological Activity of 2-Phenylthiazole (B155284) Analogues
Modification SiteModificationInferred Effect on ActivityRationale
Thiazole RingAddition of a methyl groupNo improvement or decreaseIncreased steric hindrance may disrupt optimal binding to the target protein. nih.gov
Phenyl Ring (ortho position)Introduction of bulky substituentsPotential decreaseSteric clash may force the phenyl ring out of planarity with the thiazole ring, altering the binding conformation.
Acetyl LinkerIntroduction of bulky substituentsLikely decreaseSteric hindrance could restrict the conformational flexibility needed for proper orientation of the glycine (B1666218) moiety.

Conformational Analysis and its Influence on Ligand-Target Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional conformation and how this conformation facilitates interactions with its biological target. Conformational analysis aims to identify the low-energy, stable conformations of the molecule and to understand how these spatial arrangements influence binding affinity and efficacy.

The interaction of this compound with its target is likely to involve a combination of hydrophobic, hydrogen bonding, and potentially π-stacking interactions.

Hydrophobic Interactions: The phenyl ring is a key hydrophobic feature of the molecule. Its orientation will determine how effectively it can engage with hydrophobic pockets within the target protein.

Hydrogen Bonding: The amide linkage and the terminal carboxyl group of the glycine moiety are prime candidates for forming hydrogen bonds with amino acid residues in the binding site. The flexibility of the acetylglycine side chain allows for the precise positioning of these groups to maximize hydrogen bonding interactions.

π-Stacking: The aromatic nature of both the phenyl and thiazole rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. The planarity and relative orientation of these rings are crucial for such interactions.

Molecular docking studies on related 2-phenylthiazole derivatives have shown that these molecules can bind to the active sites of enzymes, with the phenyl and thiazole rings occupying hydrophobic pockets and amide or carboxylate groups forming key hydrogen bonds. For example, in a study of 2-phenylthiazole derivatives as cholinesterase inhibitors, docking simulations revealed interactions with both the catalytic and peripheral anionic sites of the enzyme.

Table 2: Potential Ligand-Target Interactions of this compound Based on Conformational Analysis
Molecular MoietyPotential ConformationType of InteractionPotential Interacting Residues in Target
2-Phenyl GroupCoplanar or twisted relative to thiazoleHydrophobic, π-stackingLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Thiazole RingPlanarπ-stacking, potential hydrogen bonding (N or S atoms)Phenylalanine, Tyrosine, Histidine, Serine, Threonine
Acetyl-Glycine Side ChainFlexible, extended or foldedHydrogen bonding (amide N-H and C=O, carboxylate)Arginine, Lysine, Aspartate, Glutamate, Serine, Threonine

Molecular Mechanism of Action and Biological Target Interactions in Vitro and in Silico Investigations

Identification of Putative Molecular Targets

No specific molecular targets for N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine have been identified in the reviewed literature.

Enzyme Inhibition/Activation Profiling (e.g., Kinases, Esterases, Proteases)

There is no available data from enzyme inhibition or activation screening assays for this compound.

Receptor Binding Studies and Ligand-Receptor Interactions

Information from receptor binding studies that would elucidate the affinity and interaction of this compound with specific biological receptors is not publicly available.

Modulation of Specific Cellular Pathways (Non-Human)

Research detailing the modulation of any specific non-human cellular pathways by this compound has not been found.

Computational Approaches to Elucidate Molecular Interactions

While computational studies are common for thiazole-containing compounds, specific in silico analyses for this compound are absent from the literature.

Molecular Docking Simulations with Identified Targets

Without identified biological targets, no molecular docking simulations for this compound have been performed or published.

Binding Site Analysis and Key Residue Interactions

Consequently, there is no information regarding the binding sites or key amino acid residue interactions for this compound.

Cellular-Level Mechanistic Insights (Non-Human Cellular Models)

Signaling Pathway Intervention and Biomarker ResponseNo data is available on the ability of this compound to intervene in specific cellular signaling pathways or to elicit a biomarker response in non-human cells.

Due to the absence of specific data for "this compound" in the scientific literature, the creation of data tables and a list of mentioned compounds is not applicable.

Structure-Based Drug Design Implications for this compound Derivatives

The structural framework of this compound and its analogs, particularly derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, has served as a valuable scaffold for the design of novel therapeutic agents, notably in the realm of anticancer research. In vitro and in silico investigations have shed light on the structure-activity relationships (SAR) of these compounds, providing a rational basis for the development of more potent and selective derivatives.

A key area of investigation has been the modification of the core structure to enhance biological activity, with a focus on antiproliferative effects. Studies on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated that specific chemical alterations can significantly influence their cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Research has revealed that the introduction of an oxime moiety (-C=NOH) to the acetyl group on the phenyl ring can substantially increase the antiproliferative activity of these thiazole (B1198619) derivatives. mdpi.com This suggests that the oxime functionality is a critical pharmacophore for enhanced bioactivity. The electron-withdrawing nature of the oxime or its capacity for hydrogen bonding may play a crucial role in the interaction with biological targets. mdpi.com

Conversely, the conversion of the carboxylic acid group to a methyl ester or a hydrazide, as well as the formation of hydrazones, has been shown to have a variable and often lesser impact on antiproliferative activity compared to the incorporation of an oxime. mdpi.com For instance, certain carbohydrazide (B1668358) derivatives have exhibited promising activity, suggesting that this functional group can be a viable alternative for maintaining or enhancing cytotoxic effects. mdpi.com

The following table summarizes the structure-dependent antiproliferative activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.

Table 1: In Vitro Antiproliferative Activity of Thiazole Derivatives

Compound ID R Group Modification A549 Cell Viability (%) at 100 µM
Carboxylic Acid 1 -C(O)OH ~85%
Oxime 1 -C(=NOH)CH3 ~20%
Oxime 2 -C(=NOH)CH3 (with 4-F on phenyl) <10%
Carbohydrazide 1 -C(O)NHNH2 ~40%
Carbohydrazide 2 -C(O)NHNH2 (with 4-F on phenyl) ~30%
Hydrazone 1 -C(=NNH2)CH3 ~84%

| Methyl Ester 1 | -C(O)OCH3 | ~82% |

Data is approximated from graphical representations in the source material. mdpi.com

Interactive Data Table of Antiproliferative Activity

In Silico Modeling and Target Identification

Molecular docking studies have been employed to identify potential biological targets for these thiazole derivatives and to understand their binding modes. For the most active compounds, such as the oxime derivatives, in silico analyses have suggested potential interactions with key oncogenic proteins like human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). mdpi.com These computational models propose that the thiazole derivatives can fit into the active sites of these proteins and form interactions with conserved amino acid residues, providing a hypothesis for their mechanism of action at the molecular level. mdpi.com

The insights gained from these SAR and in silico studies are instrumental for the rational design of future generations of this compound-based compounds. By understanding which structural modifications lead to improved biological activity and by identifying potential molecular targets, medicinal chemists can more effectively design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for potential therapeutic applications. mdpi.com

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

DFT calculations are frequently employed to optimize the molecular geometry of thiazole (B1198619) derivatives and to compute various electronic and reactivity parameters. distantreader.orgnih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. mdpi.comresearchgate.net

The electronic structure of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine is characterized by a conjugated system that includes the phenyl and thiazole rings. The distribution of electrons across this framework is key to its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map can be calculated to visualize the electron density, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgpearson.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole and phenyl rings, while the LUMO's location can be influenced by substituent groups. mdpi.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. distantreader.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Key Quantum Chemical Reactivity Descriptors. This table outlines important parameters derived from Frontier Molecular Orbital energies used to predict the chemical reactivity and stability of a molecule.

Descriptor Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Ionization Potential (IP) -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the molecule's ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures the resistance to change in electron distribution or charge transfer.
Global Softness (S) 1/(2η)The reciprocal of hardness; indicates a higher tendency to receive electrons.
Electrophilicity Index (ω) χ2/(2η)Measures the propensity of a species to accept electrons.

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data, which is essential for the structural characterization of newly synthesized compounds. researchgate.net Theoretical spectra can be compared with experimental results to confirm the molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.za These theoretical frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra. This allows for the precise assignment of vibrational modes, such as the characteristic stretching frequencies of the amide C=O, carboxylic acid C=O and O-H, N-H bonds, and the vibrations associated with the thiazole and phenyl rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental data to aid in the assignment of peaks in the NMR spectrum. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. mdpi.com This method predicts the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, which often correspond to π → π* transitions within the conjugated phenyl-thiazole system. The calculated UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic properties of the molecule. scielo.org.za

Table 2: Predicted Spectroscopic Data for this compound. This table summarizes the expected characteristic peaks and shifts based on computational predictions for similar molecular structures.

Spectroscopy Type Feature Predicted Range / Description
FT-IR Amide C=O stretch~1650-1680 cm⁻¹
Carboxylic Acid C=O stretch~1700-1730 cm⁻¹
N-H stretch~3200-3400 cm⁻¹
Carboxylic Acid O-H stretch~2500-3300 cm⁻¹ (broad)
Aromatic C-H stretch~3000-3100 cm⁻¹
¹H NMR Phenyl Protons~7.3-8.0 ppm
Thiazole Proton (C5-H)~7.0-7.5 ppm
Methylene Protons (-CH₂-)~3.8-4.2 ppm
Glycine (B1666218) Protons (-CH₂-)~3.9-4.3 ppm
Amide Proton (-NH-)~8.0-8.5 ppm
Carboxylic Acid Proton (-OH)~10-12 ppm (broad)
¹³C NMR Phenyl Carbons~125-140 ppm
Thiazole Carbons~115-165 ppm
Carbonyl Carbons (Amide, Acid)~165-175 ppm
Methylene Carbons~40-50 ppm
UV-Vis Electronic Transitionsλmax ~280-320 nm (π → π* transitions)

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com The this compound scaffold contains several key features—hydrogen bond donors (N-H, O-H), hydrogen bond acceptors (C=O), and hydrophobic/aromatic rings (phenyl, thiazole)—making it an excellent candidate for such studies.

Pharmacophore models can be developed through two primary approaches:

Ligand-Based Design: This method is used when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of molecules with known activity to identify the common chemical features responsible for their biological effect. For example, a study on thiazole derivatives as Pin1 inhibitors identified a five-point pharmacophore model (ADRRR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro The this compound molecule fits such a model well, with its carbonyl groups acting as acceptors, the glycine N-H and carboxylic O-H as donors, and the phenyl and thiazole moieties as aromatic/hydrophobic features. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between a known ligand and the amino acid residues in the protein's binding site. nih.gov This approach identifies the precise locations of hydrogen bonds, hydrophobic interactions, and ionic interactions that are critical for binding affinity.

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.netmdpi.com This technique rapidly filters millions of molecules to identify those that match the pharmacophore's spatial and chemical features, thus having a higher probability of being active against the target of interest. nih.gov This approach is highly efficient for discovering novel chemical scaffolds that are structurally different from the initial active compounds but retain the necessary features for biological activity. Thiazole-based scaffolds have been successfully used in virtual screening campaigns to identify new inhibitors for various enzymes. mdpi.comnih.gov

De Novo Design Strategies Guided by the this compound Scaffold

De novo design is a computational strategy that aims to construct entirely new molecules from the ground up. dovepress.com This can be done by either assembling small molecular fragments or by growing a molecule from a starting "seed" within the defined constraints of a target's binding pocket.

The this compound scaffold can serve as an excellent starting point for de novo design. The core 2-phenyl-thiazole fragment can be used as an anchor or template. Computational algorithms can then explore various chemical modifications and additions to this core, suggesting novel derivatives with potentially improved binding affinity, selectivity, or pharmacokinetic properties. For example, software could systematically add different functional groups to the phenyl ring or replace the glycine moiety with other amino acids or linkers to optimize interactions with a target protein. This approach allows for the exploration of vast chemical space and the creation of innovative molecular architectures that might not be conceived through traditional medicinal chemistry approaches. dovepress.com

Analytical and Bioanalytical Methodologies in Research

Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine. These techniques probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D-NMR techniques offer deeper insights into the connectivity and spatial relationships between atoms. Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings within the phenyl, thiazole (B1198619), and glycine (B1666218) moieties. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and to identify longer-range carbon-proton couplings, respectively. This would definitively link the acetylglycine side chain to the C4 position of the 2-phenyl-1,3-thiazole ring.

Solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid form. Studies on glycine and its derivatives have demonstrated the utility of ssNMR in differentiating polymorphs and understanding intermolecular interactions. cardiff.ac.ukrsc.orgresearchgate.netnih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would reveal details about the carbon environments in the solid state, which can be influenced by crystal packing and hydrogen bonding. escholarship.org Similarly, ¹⁴N and ²H ssNMR could probe the local environments of the nitrogen and specific hydrogen atoms, offering insights into the hydrogen-bonding network involving the amide and carboxylic acid groups. rsc.orgresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenyl-H 7.3 - 8.1 125 - 135
Thiazole-H (C5) ~7.5 ~115
Acetyl-CH₂ ~3.9 ~45
Glycine-CH₂ ~4.1 ~42
Amide-NH 8.0 - 8.5 -
Carboxyl-OH 10.0 - 12.0 -
Thiazole-C2 - ~168
Thiazole-C4 - ~148
Acetyl-C=O - ~170

Note: These are estimated ranges and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and metabolite identification. By selecting the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, expected fragmentations would include the loss of the glycine moiety, cleavage of the amide bond, and fragmentation of the thiazole ring. The fragmentation of N-acetylated amino acids typically involves the loss of water and ketene. nih.gov

In the context of bioanalysis, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for identifying metabolites. Following administration of the compound, biological samples can be analyzed to detect molecules with masses corresponding to expected metabolic transformations, such as hydroxylation of the phenyl ring, oxidation of the thiazole sulfur, or conjugation with endogenous molecules like glucuronic acid. The fragmentation patterns of these potential metabolites would then be compared to that of the parent compound to confirm their structures. nih.gov

Table 2: Predicted HRMS and Major MS/MS Fragments of this compound

Ion Predicted m/z Description
[M+H]⁺ 291.0698 Protonated molecule
[M-H₂O+H]⁺ 273.0592 Loss of water
[M-C₂H₄NO₂+H]⁺ 216.0326 Loss of glycine moiety
[C₉H₇N₂S]⁺ 175.0326 2-phenyl-1,3-thiazol-4-yl-methylium ion

Note: m/z values are for the most abundant isotopes and will be measured with high precision in HRMS.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These would include N-H stretching of the amide, O-H stretching of the carboxylic acid, C=O stretching of the amide and carboxylic acid, C=N and C=C stretching of the thiazole and phenyl rings, and C-S stretching of the thiazole ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated 2-phenyl-1,3-thiazole system would result in characteristic absorption maxima in the UV region. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound. For related aminothiazole derivatives, absorption maxima are often observed around 272 nm. nih.govd-nb.info

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid) 2500 - 3300 (broad)
N-H stretch (Amide) 3200 - 3400
C-H stretch (Aromatic) 3000 - 3100
C-H stretch (Aliphatic) 2850 - 3000
C=O stretch (Carboxylic acid) 1700 - 1725
C=O stretch (Amide) 1630 - 1680

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts. They are also vital for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. nih.govd-nb.info The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method can also be used to monitor the disappearance of starting materials and the appearance of the product during synthesis.

Table 4: Representative HPLC Method Parameters for Analysis of this compound

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Gradient elution from low to high %B
Flow Rate 1.0 mL/min
Detection UV at ~272 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amide). However, it may be possible to analyze the compound after derivatization to increase its volatility and thermal stability. For instance, the carboxylic acid could be esterified. A GC method would involve injecting the derivatized sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). While less common for this type of molecule, GC-MS could provide valuable structural information if a suitable derivatization method is employed. scispace.com

Bioanalytical Assays for Compound Detection in Research Samples (e.g., cell lysates, animal tissue extracts)

Bioanalytical assays are fundamental in preclinical research to understand the pharmacokinetic and pharmacodynamic properties of a compound. For "this compound," this involves the development and validation of sensitive and specific assays to measure its concentration in complex biological samples such as cell lysates and animal tissue extracts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. A validated LC-MS/MS method for "this compound" would be essential for in vitro and in vivo research studies.

Sample Preparation

The initial step in the analysis of "this compound" from cell lysates or animal tissue extracts is the effective extraction of the analyte and removal of interfering substances. For animal tissues, homogenization is typically the first step, followed by an extraction procedure. Common sample preparation techniques that could be applied include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the compound of interest can be collected, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the compound from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of "this compound."

Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. This technique can provide cleaner extracts compared to PPT and LLE, which can be beneficial for minimizing matrix effects in the MS analysis.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation of "this compound" would typically be achieved using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) would likely be employed to achieve good peak shape and separation from endogenous matrix components.

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used. This involves selecting a specific precursor ion (the molecular ion of the compound) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective detection method ensures accurate quantification even at low concentrations. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for any variability during sample preparation and analysis.

Below is an interactive data table with representative LC-MS/MS parameters that could be developed for the quantification of "this compound."

ParameterCondition
LC System UPLC/HPLC System
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Representative gradient: 5% B to 95% B over 3 minutes
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Precursor > Product) To be determined experimentally (e.g., m/z [M+H]+ > fragment ion)
Internal Standard Stable isotope-labeled this compound

Immunoassays are another valuable tool in drug discovery and development, particularly for studying the interaction of a compound with its biological target (target engagement). For "this compound," a competitive immunoassay could be developed to measure its binding to a specific protein target in a cellular context.

Principle of Competitive Immunoassay for Target Engagement

In a competitive immunoassay format, the compound of interest ("free" analyte) in a sample competes with a labeled version of the compound (e.g., biotinylated or fluorescently tagged) for a limited number of binding sites on a specific antibody raised against the compound. The amount of labeled compound bound to the antibody is inversely proportional to the concentration of the free compound in the sample.

For target engagement studies, this principle can be adapted. For instance, a cellular thermal shift assay (CETSA) coupled with an immunoassay could be employed. In this approach, cells are treated with "this compound," and then subjected to a heat challenge. If the compound binds to its target protein, it can stabilize the protein, making it more resistant to heat-induced denaturation. After heating and cell lysis, the amount of soluble (non-denatured) target protein can be quantified using a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). An increase in the amount of soluble target protein in the presence of the compound compared to the untreated control would indicate target engagement.

Development of a Competitive ELISA for Target Engagement

The development of a competitive ELISA to support target engagement studies for "this compound" would involve the following key steps:

Hapten Synthesis and Conjugation: "this compound" would be chemically modified to act as a hapten and then conjugated to a carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to make it immunogenic.

Antibody Production: The conjugate would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize the compound.

Assay Development: A microtiter plate would be coated with the target protein. Cell lysates from cells treated with varying concentrations of "this compound" would be added to the wells, followed by the addition of a known amount of the specific antibody. The amount of antibody that binds to the target protein (which is not already bound by the compound) would then be detected using a secondary antibody conjugated to an enzyme that produces a measurable signal (e.g., colorimetric or chemiluminescent). A decrease in signal with increasing concentrations of the compound would indicate successful competition for binding to the target protein.

Below is an interactive data table outlining the typical components and steps in a competitive ELISA for target engagement studies.

Component/StepDescription
Assay Format Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Coating Microtiter plate wells coated with the purified target protein.
Sample Cell lysates from cells treated with "this compound".
Competitor The "this compound" present in the cell lysate.
Primary Antibody An antibody specific for the target protein.
Secondary Antibody An enzyme-conjugated antibody that binds to the primary antibody.
Substrate A substrate that is converted by the enzyme to produce a detectable signal.
Detection Measurement of the signal (e.g., absorbance or luminescence).
Result Interpretation Signal is inversely proportional to the amount of target engagement by the compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Roles and Mechanistic Hypotheses

The thiazole (B1198619) nucleus is a versatile pharmacophore found in natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. nih.govnih.govbenthamdirect.com While initial studies may define a primary activity for a compound like N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine, its structural motifs suggest potential for a wider range of biological interactions. Future research will likely probe its efficacy against an expanded set of therapeutic targets.

Key Research Areas:

Anticancer Potential: Many thiazole derivatives have demonstrated promising anticancer properties. nih.govmdpi.com Future studies could investigate the cytotoxicity of thiazole-glycine compounds against various cancer cell lines, such as hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). nih.govmdpi.com Mechanistic studies might explore inhibition of key signaling pathways or enzymes involved in tumor growth, like vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Antimicrobial Activity: The thiazole scaffold is a cornerstone of many antimicrobial agents. nih.govacs.org Research could screen this compound derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govacs.org

Neurological Applications: Thiazole-containing compounds have emerged as potential agents for treating central nervous system (CNS) disorders. benthamdirect.com Investigations into their ability to modulate neurotransmitter receptors or channels, such as the Zinc-Activated Channel (ZAC), could reveal novel therapeutic applications for neurological conditions. nih.gov

Table 1: Potential Biological Targets for Thiazole-Glycine Derivatives

Therapeutic AreaPotential Molecular TargetRationale for Exploration
Oncology Receptor Tyrosine Kinases (e.g., VEGFR-2)Thiazole derivatives have shown inhibitory activity against key kinases in cancer progression. mdpi.com
Cyclin-Dependent Kinases (CDKs)Targeting the cell cycle is a common anticancer strategy; some thiazoles show CDK inhibition. mdpi.com
Infectious Diseases Bacterial Enzymes (e.g., DNA gyrase)The thiazole ring is a known pharmacophore in antibiotics that target essential bacterial enzymes.
Fungal Enzymes (e.g., Lanosterol 14α-demethylase)Thiazole-based compounds are effective antifungal agents. nih.gov
Neurology Cys-loop receptors (e.g., ZAC)N-(thiazol-2-yl)-benzamide analogs have been identified as selective ZAC antagonists. nih.gov

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

Traditional batch synthesis of complex molecules like thiazole derivatives can be time-consuming and difficult to scale. acs.org Modern synthetic techniques such as flow chemistry and automated synthesis offer significant advantages, including enhanced reaction control, improved safety, and the ability to rapidly generate libraries of compounds for screening. akjournals.comnih.govrsc.org

The Hantzsch thiazole synthesis, a classical method for creating the thiazole ring, has been successfully adapted to continuous flow systems. akjournals.comnih.gov This involves the condensation of thioamides with α-haloketones. bepls.com In a flow chemistry setup, reagents are pumped through heated microreactors, allowing for precise control over temperature, pressure, and reaction time. mdpi.com This technology enables multistep reactions to be performed sequentially without the need to isolate intermediates, significantly accelerating the synthesis process. akjournals.comnih.gov For example, a three-step sequence involving Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction has been automated in a continuous flow process to produce complex thiazole-containing molecules in under 15 minutes. akjournals.comnih.gov

Table 2: Comparison of Synthetic Methodologies for Thiazole Derivatives

MethodologyAdvantagesDisadvantagesRelevance to Thiazole-Glycine Research
Traditional Batch Synthesis Well-established protocols.Long reaction times, potential for hazardous by-products, scalability issues. bepls.comFoundational but less efficient for library generation.
Microwave-Assisted Synthesis Rapid reaction rates, high yields. bepls.comfigshare.comCan be difficult to scale for industrial production.Useful for rapid synthesis of individual target compounds.
Flow Chemistry / Automated Synthesis High-throughput capability, enhanced safety, precise reaction control, easy scalability. nih.govrsc.orgcam.ac.ukRequires specialized equipment and optimization.Ideal for creating large, diverse libraries of thiazole-glycine analogs for high-throughput screening. akjournals.com

Application of Artificial Intelligence and Big Data in Thiazole-Glycine Research

In the context of thiazole-glycine research, AI can be employed in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data from thiazole compounds to build quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These models can then predict the biological activity of novel thiazole-glycine analogs before they are synthesized, saving time and resources. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly analyze large compound libraries to identify molecules that are likely to bind to a specific biological target. mdpi.com This can help prioritize which thiazole-glycine derivatives to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By providing the model with the thiazole-glycine scaffold and a target product profile, it can generate novel structures with high predicted efficacy and low predicted toxicity.

Big Data Analysis: The analysis of large biological datasets, such as genomic and proteomic data, can help identify novel drug targets for which thiazole-glycine derivatives may be effective. nih.gov

Addressing Challenges in the Design and Discovery of Thiazole-Based Bioactive Agents

Despite the promise of the thiazole scaffold, researchers face several challenges in the design and discovery of new drugs based on this heterocycle.

Key Challenges:

Synthetic Complexity: The synthesis of substituted thiazoles can be complex, often requiring multi-step procedures and robust reaction conditions that may not be compatible with all functional groups. acs.org

Physicochemical Properties: Achieving optimal drug-like properties, such as solubility, bioavailability, and metabolic stability, is a significant hurdle. nih.govacs.org Molecular hybridization, which combines the thiazole scaffold with other bioactive moieties, is one strategy to improve these properties. nih.gov

Drug Resistance: For antimicrobial and anticancer agents, the development of drug resistance is a major concern. nih.gov Designing next-generation thiazole derivatives requires a deep understanding of resistance mechanisms to create compounds that can circumvent them.

Selectivity and Off-Target Effects: Ensuring that a bioactive agent interacts selectively with its intended target is crucial for minimizing side effects. Extensive screening and structure-activity relationship (SAR) studies are needed to optimize selectivity.

Overcoming these challenges will require an interdisciplinary approach, combining advanced synthetic chemistry, computational modeling, and comprehensive biological evaluation to successfully translate promising thiazole-glycine compounds into clinically effective therapies.

Q & A

Q. What are the established synthetic routes for N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling 2-phenyl-1,3-thiazole-4-acetic acid with glycine derivatives via peptide bond formation. Key steps include:
  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) or mixed anhydrides to activate the thiazole-acetic acid moiety.
  • Nucleophilic substitution : React the activated intermediate with glycine under basic conditions (e.g., NaHCO₃) .
    Optimization strategies:
  • Temperature control : Maintain 0–4°C during activation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what are common refinement challenges?

  • Methodological Answer :
  • Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.
  • Structure solution : Employ direct methods in SHELXS or SIR97 for phase determination .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy ratios. Challenges include:
  • Disordered moieties : The phenyl-thiazole group may exhibit rotational disorder, requiring constrained refinement .
  • Hydrogen bonding networks : Use neutron diffraction (if available) to resolve ambiguities in glycine’s amino and carboxyl groups .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer :
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to detect impurities (e.g., unreacted glycine or thiazole intermediates) .
  • Multinuclear NMR : ¹H/¹³C NMR to confirm glycine’s NH and CH₂ signals (δ ~3.8 ppm) and thiazole aromatic protons (δ ~7.5 ppm). Use DEPT-135 to distinguish CH₂ groups .
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :
  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09). Discrepancies in glycine’s conformation may arise from crystal packing vs. solution-state dynamics .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotameric equilibria in the thiazole-acetyl linkage .
  • Synchrotron data : High-resolution X-ray data (λ < 1 Å) reduces thermal motion artifacts, improving agreement with computational models .

Q. What strategies are effective for studying the compound’s bioactivity, particularly its interaction with microbial targets?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiazole ring may disrupt bacterial membrane integrity .
  • Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics, leveraging the glycine moiety’s hydrogen-bonding potential .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified phenyl or thiazole substituents to isolate pharmacophoric groups .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to serum albumin (PDB ID: 1AO6). The acetyl-glycine fragment may exhibit high plasma protein binding, reducing bioavailability .
  • ADMET prediction : Software like SwissADME estimates logP (~1.2) and aqueous solubility (LogS ~-3.1), highlighting potential absorption issues. Modify the thiazole’s lipophilicity via halogenation to improve permeability .

Q. What advanced methods address polymorphism in crystallographic studies?

  • Methodological Answer :
  • Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to induce different crystal forms.
  • SC-XRD vs. PXRD : Single-crystal data resolves exact atomic positions, while powder XRD identifies dominant polymorphs. Refinement in TOPAS-Academic can model phase mixtures .
  • Thermal analysis : DSC/TGA detects polymorphic transitions (endothermic peaks) and guides stable form selection .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer :
  • Frequency scaling : Apply a scaling factor (0.961–0.985) to DFT-calculated IR frequencies to account for anharmonicity.
  • Hydrogen bonding : Experimental IR may show broadened O-H/N-H stretches due to intermolecular interactions absent in gas-phase calculations. Compare with solid-state NMR .
  • Isotopic labeling : Synthesize ¹³C-glycine analogs to assign ambiguous peaks in crowded spectral regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.